Parent Compound AKT Isoform Selectivity Profile (Ipatasertib vs. Miransertib)
Ipatasertib‑NH2 is derived from Ipatasertib, a pan‑AKT ATP‑competitive inhibitor with a defined isoform selectivity profile that informs PROTAC target degradation specificity. In cell‑free enzymatic assays, Ipatasertib inhibits AKT1 (IC₅₀ = 5 nM), AKT2 (IC₅₀ = 18 nM), and AKT3 (IC₅₀ = 8 nM), with 620‑fold selectivity over PKA . In contrast, the allosteric AKT inhibitor Miransertib exhibits IC₅₀ values of 2.7 nM, 14 nM, and 8.1 nM against AKT1, AKT2, and AKT3, respectively . The distinct binding modes (ATP‑competitive vs. allosteric) produce fundamentally different degradation profiles in PROTAC applications: ATP‑competitive warheads like Ipatasertib‑NH2 degrade both active and inactive AKT conformations, whereas allosteric warheads are conformation‑selective [1].
| Evidence Dimension | AKT isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AKT1: 5 nM; AKT2: 18 nM; AKT3: 8 nM (Ipatasertib parent compound) |
| Comparator Or Baseline | Miransertib: AKT1: 2.7 nM; AKT2: 14 nM; AKT3: 8.1 nM |
| Quantified Difference | Ipatasertib shows similar AKT3 potency (8 nM vs. 8.1 nM) but 1.85‑fold lower AKT1 potency (5 nM vs. 2.7 nM); PKA selectivity for Ipatasertib is 620‑fold |
| Conditions | Cell‑free enzymatic assay; ATP‑competitive vs. allosteric binding mechanisms |
Why This Matters
Selection of Ipatasertib‑NH2 over Miransertib‑based ligands is justified when pan‑isoform degradation of AKT in both active and inactive states is required; the 620‑fold PKA selectivity window informs expected off‑target degradation liabilities.
- [1] Distinct resistance mechanisms arise to allosteric vs. ATP‑competitive AKT inhibitors. Nat. Commun. 2022, 13, 2057. View Source
